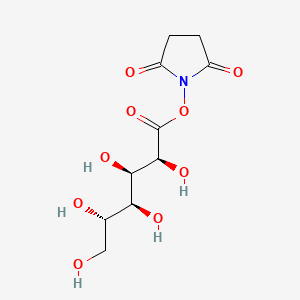
beta-NADH-13C5 Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-NADH-13C5 Disodium Salt: is a specialized form of beta-nicotinamide adenine dinucleotide (NADH) that is labeled with the stable isotope carbon-13 (13C). This compound is widely used in scientific research due to its enhanced stability and detectability in various analytical techniques.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from nicotinamide and adenosine derivatives
Purification: The synthesized compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity levels.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, often using automated systems to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as a reducing agent.
Reduction: It can also participate in reduction reactions, where it accepts electrons.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: NAD+ and other oxidized forms.
Reduction Products: Reduced forms of various substrates.
Substitution Products: Modified derivatives of the original compound.
科学的研究の応用
Chemistry: Beta-NADH-13C5 Disodium Salt is used in studying enzyme kinetics and mechanisms, as well as in the development of new chemical reactions. Biology: It is employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways. Medicine: The compound is used in drug discovery and development, particularly in understanding the mechanisms of action of various drugs. Industry: It finds applications in the development of biosensors and diagnostic tools.
Molecular Targets and Pathways:
Enzymes: this compound interacts with various enzymes, particularly those involved in redox reactions.
Pathways: It is involved in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Mechanism: The compound exerts its effects by acting as a cofactor for enzymes, facilitating the transfer of electrons in redox reactions.
類似化合物との比較
NADH: The non-labeled form of beta-NADH.
NAD+: The oxidized form of NADH.
NADP+/NADPH: Similar compounds with a phosphate group at the 2' position of the ribose ring.
Uniqueness: Beta-NADH-13C5 Disodium Salt is unique due to its labeling with carbon-13, which enhances its detectability and stability in analytical techniques.
特性
分子式 |
C21H27N7Na2O14P2 |
|---|---|
分子量 |
714.4 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1/i5+1,10+1,13+1,15+1,20+1;; |
InChIキー |
QRGNQKGQENGQSE-HWOSKCHSSA-L |
異性体SMILES |
C1C=CN(C=C1C(=O)N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)



![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)


![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)




